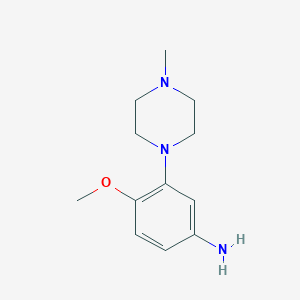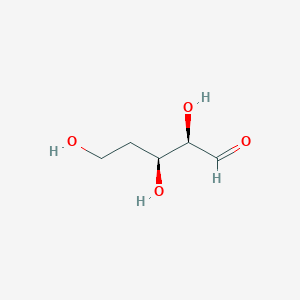
4-Deoxyxylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxyxylose, also known as threose, is a rare sugar that has attracted the attention of researchers due to its unique properties. This sugar has a four-carbon backbone and is similar to other sugars such as glucose and fructose. However, it differs in the position of its hydroxyl groups, which are located on the second and fourth carbon atoms. This difference in structure gives it distinct properties that make it useful for various applications.
Mécanisme D'action
The mechanism of action of 4-deoxyxylose is not well understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins, which can lead to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-deoxyxylose are still being studied. However, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-deoxyxylose in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of complex molecules. It can also be used as a substrate for certain enzymes, which can help elucidate their mechanism of action. However, one limitation of using 4-deoxyxylose is its rarity, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-deoxyxylose. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use as a building block for the synthesis of complex molecules. Additionally, research is needed to better understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4-deoxyxylose is a rare sugar that has unique properties that make it useful for various applications in scientific research. Its synthesis can be achieved through various methods, and it has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-deoxyxylose can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the sugar. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the sugar. Each method has its advantages and disadvantages, and the choice of method depends on the intended use of the sugar.
Applications De Recherche Scientifique
4-Deoxyxylose has various applications in scientific research, including in the development of new drugs and as a building block for the synthesis of complex molecules. It has been used in the development of anti-cancer drugs, as it has been shown to inhibit the growth of cancer cells. It has also been used in the synthesis of antibiotics, which are used to treat bacterial infections.
Propriétés
Numéro CAS |
146566-10-1 |
|---|---|
Nom du produit |
4-Deoxyxylose |
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(2R,3S)-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h3-6,8-9H,1-2H2/t4-,5-/m0/s1 |
Clé InChI |
ZGOWPCHSOHJRIL-WHFBIAKZSA-N |
SMILES isomérique |
C(CO)[C@@H]([C@H](C=O)O)O |
SMILES |
C(CO)C(C(C=O)O)O |
SMILES canonique |
C(CO)C(C(C=O)O)O |
Autres numéros CAS |
146566-10-1 |
Synonymes |
4-deoxy-L-threo-pentose 4-deoxyxylose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



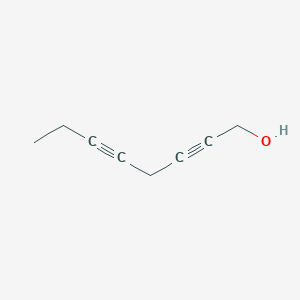

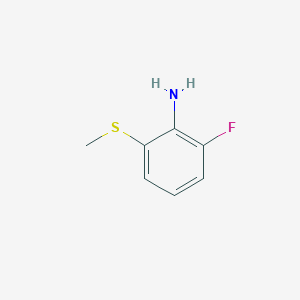
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
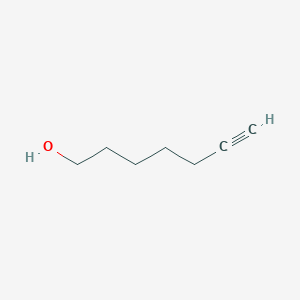
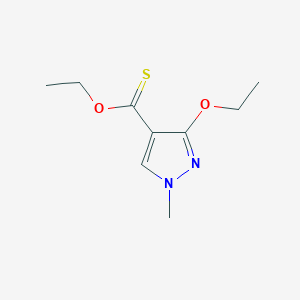
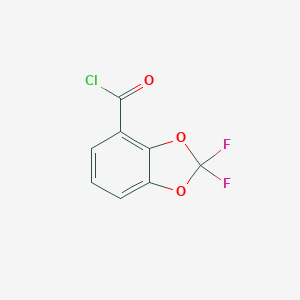
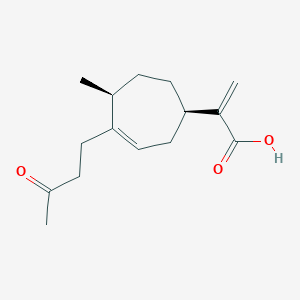
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
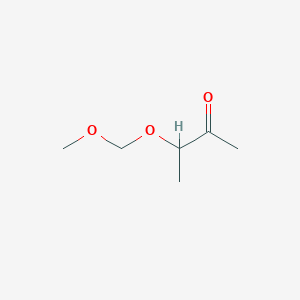
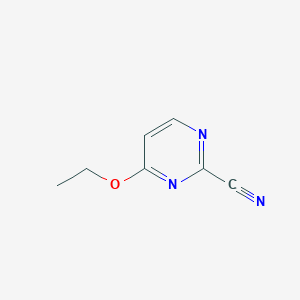
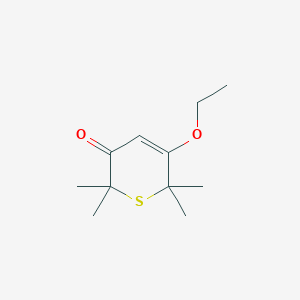
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
